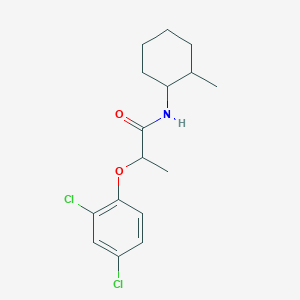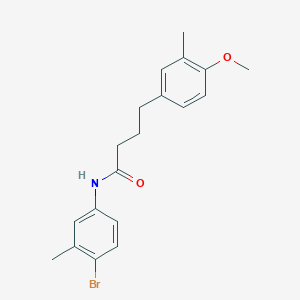![molecular formula C23H26N4O2 B306745 N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide](/img/structure/B306745.png)
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide, also known as DEDCQ, is a compound that has been widely used in scientific research. This compound has been synthesized using various methods, and it has been found to have numerous applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has also been found to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has several advantages in lab experiments, including its ability to inhibit cell proliferation and induce apoptosis. However, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide. One direction is to investigate the potential of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide as a therapeutic agent for cancer and inflammation. Another direction is to study the potential of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide in neuroprotection and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide for therapeutic use.
Conclusion:
In conclusion, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide is a compound that has been widely used in scientific research. It has been synthesized using various methods and has numerous applications in biochemistry and physiology. N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to inhibit cell proliferation, induce apoptosis, reduce inflammation, and protect neurons from oxidative stress. However, further research is needed to determine its potential as a therapeutic agent and its optimal dosage and administration.
Synthesemethoden
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide can be synthesized using various methods, including the condensation of 4-diethylaminobenzaldehyde with 2,8-dimethylquinoline-3-carbohydrazide in the presence of acetic acid. Another method involves the reaction of 4-diethylaminobenzaldehyde with 2,8-dimethylquinoline-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The yield of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide varies depending on the method used, but it is usually between 50-80%.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been used in various scientific research studies, including cancer research, inflammation research, and neuroprotection research. In cancer research, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neuroprotection research, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to protect neurons from oxidative stress and apoptosis.
Eigenschaften
Produktname |
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide |
|---|---|
Molekularformel |
C23H26N4O2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N//'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C23H26N4O2/c1-5-27(6-2)19-11-10-18(21(28)13-19)14-24-26-23(29)20-12-17-9-7-8-15(3)22(17)25-16(20)4/h7-14,24H,5-6H2,1-4H3,(H,26,29)/b18-14+ |
InChI-Schlüssel |
LNLGBNOTTKCJDB-NBVRZTHBSA-N |
Isomerische SMILES |
CCN(CC)C1=CC(=O)/C(=C/NNC(=O)C2=CC3=CC=CC(=C3N=C2C)C)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=C(N=C3C(=CC=CC3=C2)C)C)C=C1 |
Kanonische SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=CC3=CC=CC(=C3N=C2C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)






![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
